molecular formula C13H15ClO2 B14733862 2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane CAS No. 6728-57-0

2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane

Cat. No.: B14733862
CAS No.: 6728-57-0
M. Wt: 238.71 g/mol
InChI Key: VCMUGLNXLKUPOA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[24]heptane is a synthetic organic compound characterized by its unique spirocyclic structure This compound features a spiro[24]heptane core with a 4-chlorophenyl and a methoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with methoxyacetic acid in the presence of a base to form the corresponding ester. This ester is then subjected to cyclization under acidic conditions to yield the spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

CAS No.

6728-57-0

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane

InChI

InChI=1S/C13H15ClO2/c1-15-13(10-4-6-11(14)7-5-10)12(16-13)8-2-3-9-12/h4-7H,2-3,8-9H2,1H3

InChI Key

VCMUGLNXLKUPOA-UHFFFAOYSA-N

Canonical SMILES

COC1(C2(O1)CCCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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